

Validation of InhA-IN-3 as a Promising Lead Compound for Tuberculosis

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Compound of Interest

Compound Name: *InhA-IN-3*

Cat. No.: *B2456271*

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A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutics that act on validated targets. The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of *Mycobacterium tuberculosis* (Mtb), remains a clinically validated and highly attractive target. Direct inhibitors of InhA offer a promising strategy to overcome resistance mechanisms associated with the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG. This guide provides a comparative validation of **InhA-IN-3**, a novel thiourea-based derivative, as a promising lead compound for TB drug development.

Performance Comparison of InhA Inhibitors

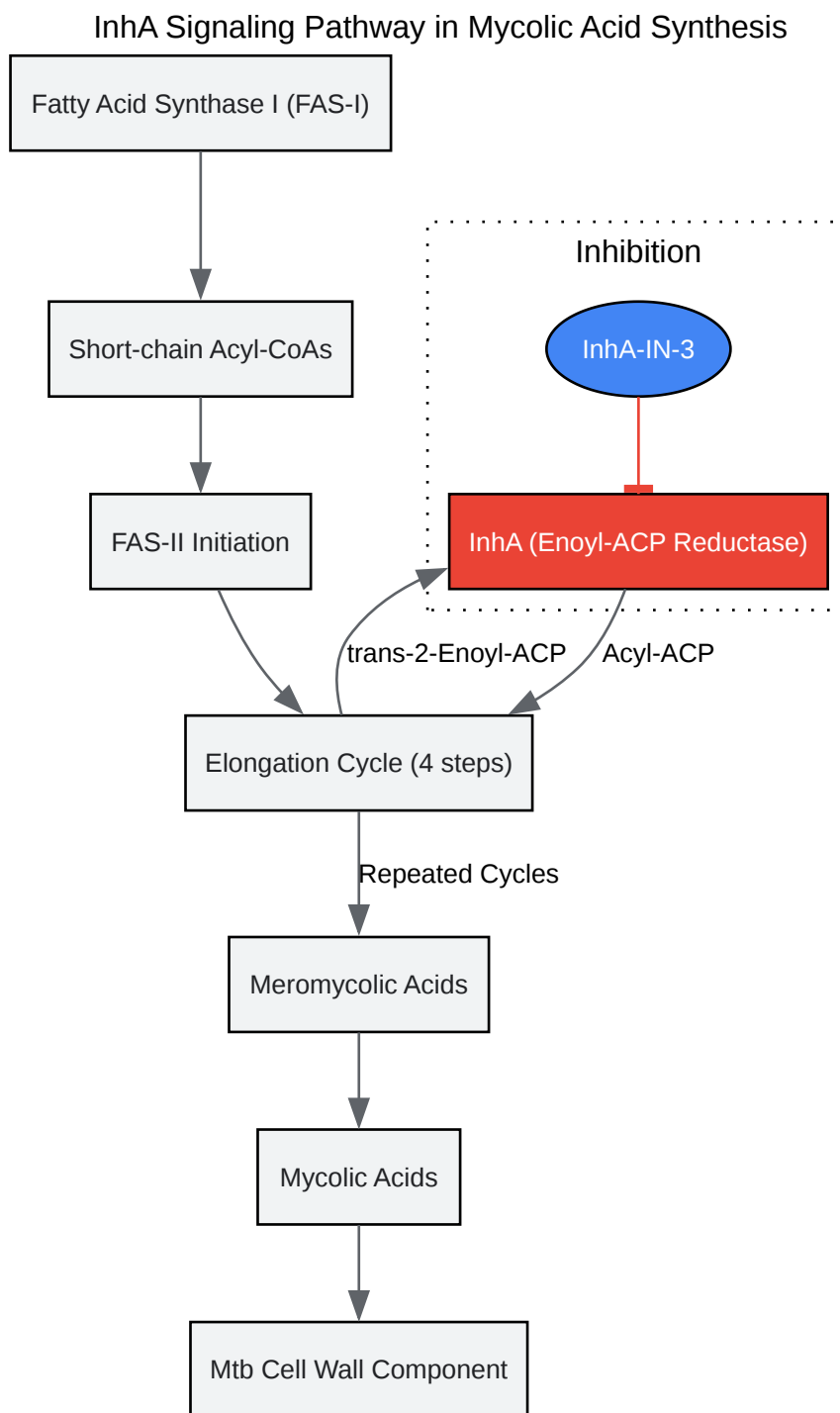
InhA-IN-3 demonstrates potent inhibitory activity against both the InhA enzyme and whole-cell *M. tuberculosis*. To contextualize its potential, this section compares its performance with the well-characterized direct InhA inhibitor NITD-916 and the standard-of-care pro-drug, Isoniazid.

Compound	Type	InhA IC50 (μM)	Mtb H37Rv MIC (μg/mL)	Mtb H37Rv MIC (μM)
InhA-IN-3 (TU12)	Direct Inhibitor	17.7[1]	0.78 ± 0.59[1]	~2.13
NITD-916	Direct Inhibitor	0.57[2]	~0.02	0.05[2][3]
Isoniazid (INH)	Pro-drug	- (inhibits via INH-NAD adduct)[4]	0.02 - 0.06	0.15 - 0.44

Note: The MIC of Isoniazid can vary depending on the specific assay conditions and Mtb strain.

Visualizing the Validation Pathway

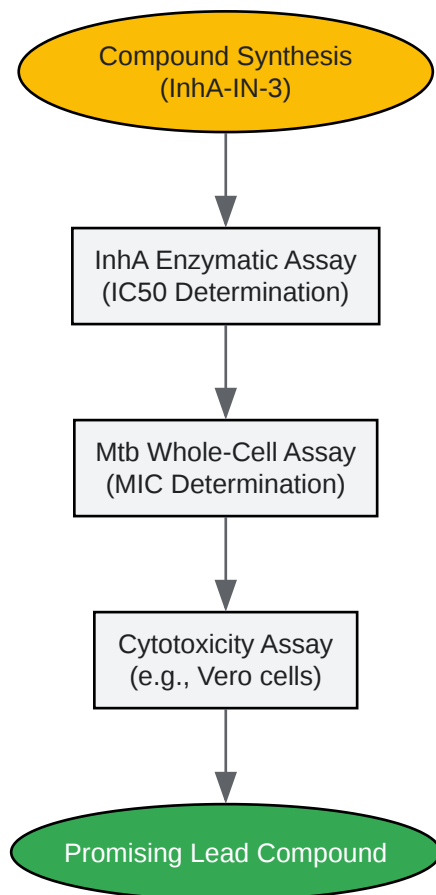
The validation of a lead compound like **InhA-IN-3** involves a multi-step process, from understanding its mechanism of action to evaluating its whole-cell efficacy. The following diagrams illustrate the key pathways and workflows.

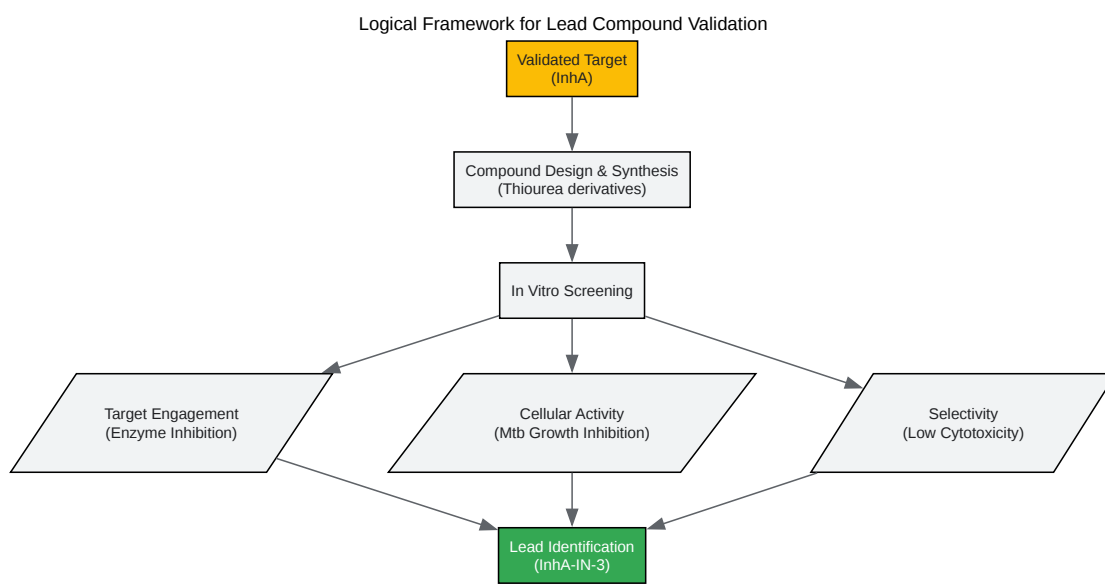


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Caption: Role of InhA in the FAS-II pathway of Mtb and its inhibition by **InhA-IN-3**.

Experimental Workflow for InhA Inhibitor Validation





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